2-Nitrophenyl (4-methylphenoxy)acetate
Description
2-Nitrophenyl (4-methylphenoxy)acetate (CAS: 118734-45-5) is an ester derivative featuring a 2-nitrophenyl group linked to a (4-methylphenoxy)acetate moiety. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of photoactivatable modulators and heterobifunctional cross-linking agents . Its structure combines electron-withdrawing (nitro) and electron-donating (methylphenoxy) groups, which influence its reactivity and stability. Commercial suppliers like LEAP CHEM CO., LTD. highlight its role in producing intermediates, APIs, and lab chemicals .
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2-nitrophenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13NO5/c1-11-6-8-12(9-7-11)20-10-15(17)21-14-5-3-2-4-13(14)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
GSWHUGLHQWQMMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
solubility |
17.4 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varied Ester Groups
Key Observations :
Substituent Variations on the Aromatic Ring
Key Observations :
Functional Group Modifications
Key Observations :
- Sulfinyl and amino groups introduce diverse reactivity profiles, enabling applications in catalysis and bioconjugation.
- Amide derivatives (e.g., acetylanilino) resist hydrolysis better than esters, making them suitable for prolonged biological activity .
Kinetic Behavior in Hydrolysis
Key Observations :
- Ortho-nitro esters exhibit slower hydrolysis due to steric and electronic effects, whereas para-nitro analogues react faster .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
